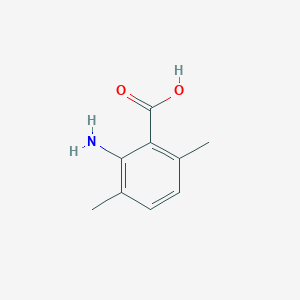

2-Amino-3,6-dimethylbenzoic acid

Description

Properties

IUPAC Name |

2-amino-3,6-dimethylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-5-3-4-6(2)8(10)7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKMPZBEUUAELA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)C)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60298385 | |

| Record name | 2-amino-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15540-91-7 | |

| Record name | 15540-91-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122807 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-3,6-dimethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60298385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-3,6-dimethylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Context Within Substituted Anthranilic Acids and Benzoic Acid Derivatives

2-Amino-3,6-dimethylbenzoic acid is a derivative of both anthranilic acid and benzoic acid. Anthranilic acid, or 2-aminobenzoic acid, is an aromatic acid consisting of a benzene (B151609) ring with an amino group and a carboxylic acid in ortho positions. wikipedia.org This parent molecule is amphoteric, meaning it has both acidic and basic functional groups. wikipedia.org Industrially, anthranilic acid serves as a precursor in the synthesis of dyes and saccharin. wikipedia.org Its derivatives are of significant interest in medicinal chemistry, forming the structural core of various pharmaceuticals, including diuretics and non-steroidal anti-inflammatory drugs (NSAIDs) known as fenamates. wikipedia.orgijpsjournal.com

Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are fundamental building blocks in organic synthesis. The reactivity of the benzene ring and the carboxylic acid group can be tailored by the presence of various substituents. In the case of this compound, the addition of two methyl groups to the anthranilic acid scaffold creates a more complex and sterically hindered molecule, influencing its physical and chemical properties.

The table below provides a summary of the key properties of this compound.

| Property | Value |

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol cymitquimica.com |

| Appearance | White to off-white crystalline solid cymitquimica.com |

| CAS Number | 15540-91-7 cymitquimica.com |

| Solubility | Soluble in polar solvents like water and alcohols cymitquimica.com |

Synthetic Methodologies and Chemical Transformations of 2 Amino 3,6 Dimethylbenzoic Acid

Vibrational Spectroscopy Applications

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to different functional groups and structural features.

For 2-Amino-3,6-dimethylbenzoic acid, the FT-IR spectrum is expected to exhibit characteristic absorption bands for the amino (-NH₂), carboxylic acid (-COOH), and substituted benzene (B151609) ring moieties. A detailed analysis of the closely related compound, 2-amino-3-methylbenzoic acid, reveals key vibrational frequencies that can be extrapolated to our target molecule. dergipark.org.tr

The O-H stretching vibration of the carboxylic acid group typically appears as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching of the carboxylic acid is expected to produce a strong absorption band around 1680-1710 cm⁻¹. The N-H stretching vibrations of the primary amine group usually appear as two distinct peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C-H stretching of the methyl groups would be observed in the 2850-2960 cm⁻¹ range. The aromatic C=C stretching vibrations typically result in several bands in the 1450-1600 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid (-COOH) | O-H Stretch | 2500-3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680-1710 |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Aromatic Ring | C-H Stretch | >3000 |

| Methyl (-CH₃) | C-H Stretch | 2850-2960 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric stretching of the aromatic ring would be a prominent feature. The C-C stretching of the ring is expected to produce strong bands. The vibrations of the methyl groups and the carboxylic acid function will also be observable. For instance, the Raman spectrum of 2,6-dimethylbenzoic acid shows characteristic peaks that can serve as a reference. nih.gov Similarly, studies on aminobenzoic acids provide insights into the expected Raman shifts. researchgate.net

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| Aromatic Ring | Symmetric Ring Breathing | ~1000 |

| Aromatic Ring | C=C Stretch | 1580-1620 |

| Methyl (-CH₃) | C-H Stretch | 2900-3000 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1650-1680 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and correlations, the precise structure of a compound can be determined.

¹H NMR spectroscopy provides information about the different types of protons in a molecule and their electronic environments. For this compound, we can predict the chemical shifts based on the analysis of similar structures.

The proton of the carboxylic acid (-COOH) is expected to be highly deshielded, appearing as a broad singlet at a high chemical shift, typically above 10 ppm. The protons of the amino group (-NH₂) would also appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration. The aromatic protons will appear in the aromatic region (typically 6.5-8.0 ppm). Due to the substitution pattern, we would expect two distinct aromatic proton signals, likely as doublets. The two methyl groups (-CH₃) are in different environments and are expected to have distinct singlet signals in the upfield region (around 2.0-2.5 ppm).

Analysis of related compounds like 3,4-dimethylbenzoic acid chemicalbook.com and 2,6-dimethylbenzoic acid chemicalbook.com supports these predictions. For example, in 3,4-dimethylbenzoic acid, the methyl protons appear as distinct signals, and the aromatic protons show a characteristic splitting pattern.

| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| -COOH | >10 | Broad Singlet |

| -NH₂ | Variable (e.g., 3-5) | Broad Singlet |

| Aromatic-H | 6.5 - 8.0 | Doublets |

| -CH₃ (at C3) | ~2.0 - 2.5 | Singlet |

| -CH₃ (at C6) | ~2.0 - 2.5 | Singlet |

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal.

For this compound, we expect nine distinct signals in the ¹³C NMR spectrum, corresponding to the nine carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most deshielded, appearing around 170 ppm. The aromatic carbons will resonate in the range of 110-150 ppm. The carbon attached to the amino group (C2) and the carbon attached to the carboxylic acid group (C1) will have characteristic chemical shifts influenced by these substituents. The carbons bearing the methyl groups (C3 and C6) will also be distinguishable, as will the two unsubstituted aromatic carbons. The two methyl carbons will appear at the most upfield region, typically around 15-25 ppm.

Data from related compounds such as 2-amino-3-methylbenzoic acid dergipark.org.tr and 3,5-dimethylbenzoic acid provide a basis for these assignments.

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| -COOH | ~170 |

| Aromatic C-NH₂ | ~145-150 |

| Aromatic C-COOH | ~120-130 |

| Aromatic C-CH₃ | ~135-140 |

| Aromatic C-H | ~115-130 |

| -CH₃ | ~15-25 |

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and establishing the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be used to confirm the coupling between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would allow for the direct assignment of each aromatic and methyl proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together the molecular fragments. For example, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons, including the quaternary carbons, and from the aromatic protons to neighboring carbons, confirming the substitution pattern of the benzene ring.

By combining the information from these 2D NMR experiments, a complete and unambiguous structural elucidation of this compound can be achieved.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry serves as a pivotal technique for determining the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The electron ionization (EI) mass spectrum of this compound is anticipated to exhibit a distinct molecular ion peak ([M]⁺) corresponding to its molecular weight.

The fragmentation of this compound is expected to follow characteristic pathways for aromatic carboxylic acids and amines. libretexts.org A primary fragmentation event would be the loss of a hydroxyl radical (•OH) from the carboxylic acid group, resulting in a prominent [M-17]⁺ ion. Another significant fragmentation pathway involves the loss of the entire carboxyl group (•COOH), leading to an [M-45]⁺ fragment. The subsequent fragmentation of the aromatic ring and the methyl and amino substituents would yield a series of smaller fragment ions, providing further structural confirmation.

In addition to the primary fragmentation of the carboxylic acid group, cleavage of the C-C bond adjacent to the aromatic ring can occur, leading to the loss of a methyl radical (•CH₃) and the formation of an [M-15]⁺ ion. The presence of the amino group can also influence the fragmentation, potentially leading to the loss of ammonia (B1221849) (NH₃) or related fragments under certain conditions.

A hypothetical fragmentation pattern is presented in the table below, based on the known fragmentation of similar aromatic compounds.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure/Loss |

| [M]⁺ | 165 | Molecular Ion |

| [M-OH]⁺ | 148 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 120 | Loss of carboxyl group |

| [M-CH₃]⁺ | 150 | Loss of methyl radical |

| [M-H₂O]⁺ | 147 | Loss of water |

This table is predictive and based on the general fragmentation patterns of aromatic carboxylic acids and amines.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy of this compound dissolved in a suitable solvent, such as ethanol (B145695) or methanol (B129727), is expected to reveal characteristic absorption bands arising from electronic transitions within the molecule. The presence of the benzene ring, an amino group (an auxochrome), and a carboxyl group (a chromophore) will influence the positions and intensities of these absorption maxima (λmax).

The UV-Vis spectrum of aromatic compounds typically displays multiple absorption bands. For this compound, π → π* transitions within the benzene ring are expected to result in strong absorption bands in the UV region. The presence of the amino and carboxyl groups, which are in conjugation with the aromatic ring, will likely cause a bathochromic shift (red shift) of these bands to longer wavelengths compared to unsubstituted benzene.

Specifically, substituted benzoic acids are known to exhibit characteristic absorption bands. researchgate.net For instance, aminobenzoic acids typically show absorption maxima that are shifted to longer wavelengths compared to benzoic acid itself. The spectrum of 3-Aminobenzoic acid, for example, shows absorption maxima at 194 nm, 226 nm, and 272 nm. sielc.com It is anticipated that this compound will exhibit a similar spectral profile, with specific λmax values influenced by the position and electronic effects of the dimethyl and amino substituents.

The expected electronic transitions and their approximate absorption regions are summarized below:

| Electronic Transition | Wavelength Region (nm) | Associated Chromophore |

| π → π | 200 - 250 | Benzene Ring |

| π → π | 250 - 300 | Conjugated system (Benzene ring with COOH and NH₂) |

| n → π* | > 300 | Carbonyl group (C=O) |

The specific λmax and molar absorptivity (ε) values would need to be determined experimentally.

X-ray Diffraction (XRD) for Crystal Structure Determination

Based on the crystal structures of related aminobenzoic acids, such as 2-aminobenzoic acid and 4-aminobenzoic acid, it is highly probable that the crystal structure of this compound will be characterized by extensive hydrogen bonding. researchgate.netresearchgate.net The carboxylic acid groups are likely to form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.net Additionally, the amino group can act as a hydrogen bond donor, forming N-H···O hydrogen bonds with the carboxyl groups of neighboring molecules.

These intermolecular hydrogen bonds are expected to link the molecules into a stable, three-dimensional supramolecular architecture. The presence of the two methyl groups on the benzene ring will also influence the crystal packing by introducing steric effects and participating in weaker C-H···O or C-H···π interactions.

A hypothetical set of crystallographic parameters, based on analogous structures, is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~12-16 |

| b (Å) | ~4-6 |

| c (Å) | ~15-18 |

| β (°) | ~90-95 |

| Z (molecules per unit cell) | 4 |

These values are illustrative and based on the crystal structures of similar aminobenzoic acid derivatives. Actual values must be determined experimentally.

Thermal Analysis (e.g., TG-DTA) for Thermal Stability and Decomposition Pathways

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are essential techniques to evaluate the thermal stability and decomposition behavior of this compound. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between the sample and a reference material, indicating exothermic or endothermic processes.

The TGA curve for this compound is expected to show a stable region up to a certain temperature, after which a significant mass loss will occur, corresponding to its decomposition. The decomposition of substituted aminobenzoic acids often proceeds in distinct steps. scilit.com For this compound, the initial decomposition step is likely to be the decarboxylation of the carboxylic acid group, leading to the loss of carbon dioxide (CO₂). This would be followed by the subsequent degradation of the remaining organic structure at higher temperatures.

The DTA curve would show an endothermic peak corresponding to the melting point of the compound, followed by exothermic peaks associated with the decomposition processes. The temperatures at which these events occur provide valuable information about the thermal stability of the compound.

A representative table of expected thermal events is shown below.

| Thermal Event | Temperature Range (°C) | Technique | Observation |

| Melting | ~150-200 | DTA | Endothermic Peak |

| Decarboxylation | ~200-300 | TGA/DTA | Mass loss, Exothermic Peak |

| Further Decomposition | >300 | TGA/DTA | Continuous mass loss, Exothermic Peaks |

The temperatures are estimates and the actual thermal profile needs to be determined through experimental analysis.

Elemental Analysis (CHNS) for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of this compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the molecular formula (C₉H₁₁NO₂) to confirm the purity and composition of the synthesized compound.

The theoretical elemental composition of this compound is calculated as follows:

Molecular Formula: C₉H₁₁NO₂

Molecular Weight: 165.19 g/mol

Carbon (C): (9 * 12.011 / 165.19) * 100% = 65.44%

Hydrogen (H): (11 * 1.008 / 165.19) * 100% = 6.71%

Nitrogen (N): (1 * 14.007 / 165.19) * 100% = 8.48%

Oxygen (O): (2 * 15.999 / 165.19) * 100% = 19.37% (Typically determined by difference)

A comparison of the theoretical and hypothetical experimental values is presented in the table below. Close agreement between these values would provide strong evidence for the correct elemental composition of the compound. mdpi.com

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 65.44 | 65.40 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 8.48 | 8.45 |

Experimental values are subject to instrumental error and sample purity.

Molar Conductivity Studies for Complex Stoichiometry and Electrolytic Nature

Molar conductivity measurements are primarily employed to investigate the electrolytic nature of compounds in solution, particularly for metal complexes. For this compound itself, being a neutral organic molecule, its solution in a non-polar or weakly polar solvent would be expected to be non-electrolytic, exhibiting very low molar conductivity.

However, this technique becomes highly relevant when studying the derivatives of this compound, specifically its metal complexes. By measuring the molar conductivity of a solution of a metal complex of this compound in a suitable solvent (e.g., DMF or DMSO), one can determine whether the ligand is coordinated to the metal ion in a neutral form or as an anion, and whether any counter-ions are present outside the coordination sphere.

The molar conductivity values for complexes are compared to established ranges for different electrolyte types (e.g., non-electrolyte, 1:1 electrolyte, 1:2 electrolyte). For instance, a low molar conductivity value would suggest a non-electrolytic complex where the aminobenzoate ligand and any other ligands are coordinated to the metal center, and there are no free ions in solution. researchgate.net Conversely, a higher value, typical for a 1:1 or 1:2 electrolyte, would indicate that some species are ionic and exist as free ions in the solution. researchgate.net

The table below provides typical molar conductivity ranges for different electrolyte types in common organic solvents.

| Electrolyte Type | Molar Conductivity (Λ_M) in DMF (Ω⁻¹ cm² mol⁻¹) | Molar Conductivity (Λ_M) in DMSO (Ω⁻¹ cm² mol⁻¹) |

| Non-electrolyte | < 40 | < 50 |

| 1:1 electrolyte | 65 - 90 | 50 - 90 |

| 1:2 electrolyte | 130 - 170 | 100 - 140 |

| 1:3 electrolyte | 200 - 260 | 150 - 200 |

These ranges are approximate and can be influenced by the specific solvent, temperature, and concentration.

Current Research Frontiers and Unexplored Areas Pertaining to 2 Amino 3,6 Dimethylbenzoic Acid

Direct Synthesis Routes for this compound

The creation of this compound can be approached through various synthetic pathways, ranging from traditional multi-step organic reactions to more modern, environmentally conscious methods.

Multi-Step Organic Synthesis Strategies

A common and logical approach to synthesizing this compound involves a two-step process starting from 3,6-dimethylbenzoic acid. This method is analogous to the synthesis of other substituted aminobenzoic acids. truman.edugoogle.com

The first step is the electrophilic aromatic substitution, specifically the nitration of the 3,6-dimethylbenzoic acid ring. This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. truman.edu The directing effects of the existing substituents on the aromatic ring guide the incoming nitro group. The carboxylic acid group is a meta-director, while the methyl groups are ortho- and para-directors. The position between the two methyl groups (C2) is sterically hindered but electronically activated. Careful control of reaction conditions, particularly temperature, is crucial to favor the formation of the desired 2-nitro-3,6-dimethylbenzoic acid isomer. truman.edu

The second step involves the reduction of the nitro group to an amino group. This transformation can be achieved using various reducing agents. A common method is catalytic hydrogenation, employing catalysts such as palladium on carbon (Pd/C) or Raney nickel in a hydrogen atmosphere. google.com Alternative reduction methods include the use of metals like zinc or tin in an acidic medium. The choice of reducing agent can depend on the presence of other functional groups in the molecule to ensure selectivity.

Table 1: Plausible Multi-Step Synthesis of this compound

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Nitration | 3,6-dimethylbenzoic acid, Conc. HNO₃, Conc. H₂SO₄, cool conditions (e.g., 0-10 °C) | 2-Nitro-3,6-dimethylbenzoic acid |

| 2 | Reduction | 2-Nitro-3,6-dimethylbenzoic acid, H₂, Pd/C catalyst, solvent (e.g., ethanol) | This compound |

Green Chemistry Approaches to Synthesis

In line with the principles of green chemistry, efforts are being made to develop more sustainable synthetic routes for amino acids and their derivatives. rsc.org These approaches focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency.

For the synthesis of compounds like this compound, green chemistry principles can be applied in several ways:

Catalytic Reductions: The use of catalytic hydrogenation for the reduction of the nitro group is inherently greener than stoichiometric metal-acid reductions, as it produces water as the primary byproduct. The development of recyclable catalysts further enhances the sustainability of this step.

Alternative Solvents: Exploring the use of more environmentally benign solvents in both the nitration and reduction steps can significantly reduce the environmental impact of the synthesis.

Electrochemical Methods: Electrochemical synthesis is emerging as a powerful green technology. nsf.gov For instance, the electrochemical carboxylation of imines and the reductive amination of α-keto acids are innovative methods for amino acid synthesis that can operate under mild conditions and avoid toxic reagents. nsf.govresearchgate.net Such strategies could potentially be adapted for the synthesis of aromatic amino acids.

Biocatalysis: The use of enzymes for chemical transformations offers high selectivity and mild reaction conditions. While not yet specifically reported for this compound, enzymatic processes are used for the production of other amino acids and could be a future avenue of research. thechemicalengineer.com Researchers have successfully used enzymes to reverse the decarboxylation of methional to produce L-methionine, demonstrating the potential of biocatalysis in amino acid synthesis. thechemicalengineer.com

Derivatization Reactions of this compound

The presence of both a carboxylic acid and an amino group makes this compound a versatile platform for a wide array of chemical transformations. cymitquimica.com

Functionalization of the Carboxyl Group

The carboxylic acid moiety is readily converted into various derivatives. A common transformation is esterification , which can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a classic approach. libretexts.org For instance, reacting this compound with ethanol (B145695) and sulfuric acid would yield ethyl 2-amino-3,6-dimethylbenzoate.

Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This acyl chloride can then be reacted with a wide range of nucleophiles to form esters, amides, and other derivatives. For example, the reaction of the acyl chloride with methanol (B129727) would produce the corresponding methyl ester. prepchem.com

Transformations of the Amino Group

The amino group is a key site for functionalization, allowing for the introduction of a variety of substituents and the formation of amide bonds, which are fundamental in peptide chemistry.

The amino group of this compound can react with carboxylic acids or their derivatives to form amides. A straightforward method is the acylation with an acid anhydride, such as acetic anhydride, to produce the corresponding N-acetyl derivative. webassign.net

In the context of peptide synthesis, this compound can act as an N-terminal building block. The formation of a peptide bond is an amidation reaction that requires the activation of the carboxyl group of the incoming amino acid. youtube.com This is typically achieved using a variety of coupling reagents to facilitate the reaction and prevent side reactions like racemization. acs.orgresearchgate.net

Due to the steric hindrance from the two adjacent methyl groups, the reactivity of both the amino and carboxyl groups of this compound can be lower than that of less substituted amino acids. acs.orgresearchgate.net Therefore, the choice of coupling reagent is critical for achieving efficient peptide bond formation. Specialized reagents and methodologies have been developed to address the challenge of coupling sterically hindered amino acids. acs.orgnih.govfigshare.com

Table 2: Common Peptide Coupling Reagents

| Acronym | Full Name |

| DCC | N,N'-Dicyclohexylcarbodiimide |

| DIC | N,N'-Diisopropylcarbodiimide |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide |

| HOBt | Hydroxybenzotriazole |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| PyBOP | (Benzotriazol-1-yloxo)tripyrrolidinophosphonium hexafluorophosphate |

The selection of the appropriate coupling reagent and reaction conditions is essential to overcome the steric challenges and achieve high yields in the synthesis of peptides containing this compound.

Oxidation and Reduction Pathways of the Amino Moiety

The amino group of aromatic amines is susceptible to oxidation, and the specific products depend on the oxidant and reaction conditions. The oxidation of anilines with hydrogen peroxide, for instance, can yield different products. Catalyzed by peroxotungstophosphate at room temperature, the reaction tends to produce nitrosobenzenes selectively. However, at elevated temperatures, such as in refluxing chloroform, nitrobenzenes are the major products. acs.orgmdpi.com In some cases, oxidation can lead to the formation of azoxy compounds like azoxybenzene. acs.org

Conversely, the amino group in this compound can be formed through the reduction of a corresponding nitro compound, specifically 3,6-dimethyl-2-nitrobenzoic acid. This transformation is a fundamental reaction in organic synthesis. A variety of methods exist for the reduction of aromatic nitro compounds to amines. acs.orgrsc.org Common approaches include catalytic hydrogenation using catalysts like palladium, platinum, or nickel, often in a packed-bed flow reactor for improved efficiency and safety. almacgroup.comresearchgate.net Other methods involve the use of metal reductants such as iron or zinc in acidic media, or metal-free systems like bis(pinacolato)diboron (B136004) (B2pin2) with a base in an alcohol solvent. acs.orgmdpi.com The choice of reducing agent is crucial for achieving high yields and chemoselectivity, especially in the presence of other reducible functional groups. acs.orgorganic-chemistry.orgjsynthchem.com

The general pathway for the catalytic hydrogenation of nitroaromatics is believed to proceed through nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. rsc.orgalmacgroup.com

Electrophilic Aromatic Substitution on the Benzene (B151609) Ring

Halogenation Studies

The halogenation of aminobenzoic acid derivatives is a key method for producing valuable intermediates in the synthesis of pharmaceuticals and fine chemicals. researchgate.netacs.org For a molecule like this compound, the strong activating effect of the amino group and the methyl groups would direct halogenation to the available position on the ring.

In a related compound, 2-amino-3-methylbenzoic acid, bromination has been studied. The introduction of a bromine atom can be achieved using various brominating agents. For example, 2-amino-5-bromo-3-methylbenzoic acid is a known compound available commercially. avantorsciences.com The synthesis of such compounds can involve direct bromination of the parent aminobenzoic acid. For instance, the bromination of 3-methylbenzoic acid derivatives can be performed to introduce a bromine atom onto the aromatic ring. google.com A procedure for the bromination of p-nitrotoluene, a related starting material, involves heating with bromine to achieve substitution. orgsyn.org Enzymatic halogenation using flavin-dependent halogenases also presents a green chemistry approach for the regioselective halogenation of aromatic compounds. researchgate.net

Table 1: Halogenation of Related Aminobenzoic Acid Derivatives

| Starting Material | Reagent(s) | Product | Reference(s) |

| p-Nitrotoluene | Bromine | 2-Bromo-4-nitrotoluene | orgsyn.org |

| 2-Aminobenzoic acid derivatives | Aromatic halides | Halogenated aminobenzoic acid esters | acs.org |

| Tryptophan | Flavin-dependent halogenases | Halogenated tryptophan | researchgate.net |

Nitration and Sulfonation Reactions

Nitration and sulfonation are classic electrophilic aromatic substitution reactions. chemistrysteps.comnumberanalytics.com The introduction of a nitro (-NO2) or sulfonic acid (-SO3H) group onto the benzene ring is typically achieved using a mixture of nitric acid and sulfuric acid for nitration, and fuming sulfuric acid for sulfonation. chemistrysteps.comnumberanalytics.com

For this compound, the directing effects of the substituents would be complex. The amino group is a powerful ortho, para-director, as are the methyl groups. The carboxylic acid is a meta-director. The amino group is also basic and can be protonated by the strong acids used in these reactions, which would convert it into a strongly deactivating, meta-directing ammonium (B1175870) group. Therefore, the reaction conditions would significantly influence the outcome. The sulfonation of benzene is a reversible process, which allows the sulfonic acid group to be used as a temporary blocking group to direct other substituents to a desired position. chemistrysteps.com

Synthesis of Coordination Compounds and Metal Complexes Involving this compound as a Ligand

This compound possesses both a carboxylic acid group and an amino group, making it an excellent candidate to act as a ligand in the formation of coordination compounds and metal complexes. ignited.inresearchgate.net These functional groups can coordinate to a central metal ion, forming stable chelate rings. The synthesis of such complexes typically involves reacting a salt of the desired metal with the ligand in a suitable solvent. ignited.inyoutube.com

Design and Synthesis of Novel Metal Chelates

The design and synthesis of novel metal chelates using aminobenzoic acid derivatives as ligands is an active area of research due to their potential applications in various fields, including catalysis and materials science. nih.govtandfonline.com The specific structure and properties of the resulting metal complex depend on the metal ion, the ligand structure, and the reaction conditions.

For instance, aminobenzoic acids can act as bidentate ligands, coordinating to a metal center through the nitrogen of the amino group and one of the oxygens of the carboxylate group. In a study involving the related 2-amino-3-methylbenzoic acid, it was shown to coordinate to an oxorhenium(V) core through both the amino and carboxylate functionalities. tandfonline.com The synthesis of mixed-ligand complexes is also a common strategy, where the primary aminobenzoic acid ligand is combined with a secondary ligand to create more complex and functional structures. ignited.in The resulting coordination polymers can exhibit interesting properties and supramolecular architectures. nih.govtandfonline.com

Table 3: Examples of Metal Complexes with Aminobenzoic Acid Derivatives

| Ligand | Metal Ion(s) | Complex Type | Reference(s) |

| 2-((2-hydroxy-3-methoxybenzylidene)amino) benzoic acid | Ni(II) | Schiff base complex | ignited.in |

| N-salicylidene-2-amino-5-chlorobenzoic acid | Mn(II), Mn(III) | 1-D coordination polymer | nih.gov |

| 3,5-bis(pyridin-4-ylmethyl) aminobenzoic acid | Co(II), Mn(II) | 1-D coordination polymers | tandfonline.com |

| 2-Amino-3-methylbenzoic acid | Re(V) | Oxorhenium(V) complex | tandfonline.com |

Computational Chemistry and Theoretical Modeling of 2 Amino 3,6 Dimethylbenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict various molecular properties with a good balance between accuracy and computational cost.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the energy of the molecule is minimized with respect to the positions of its atoms. For a flexible molecule like 2-Amino-3,6-dimethylbenzoic acid, which has rotatable bonds (e.g., the C-C bond of the carboxylic acid group and the C-N bond of the amino group), multiple stable conformations may exist.

Conformational analysis involves exploring these different spatial arrangements to identify the most stable conformer(s). DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the geometry of various possible conformers and calculate their relative energies. nih.gov The presence of intramolecular hydrogen bonding between the amino group and the carboxylic acid group can significantly influence the conformational preference. Studies on similar molecules, like 2-amino-3-methylbenzoic acid, have shown that the monomeric and dimeric structures can be calculated to determine their ground state molecular geometries. dergipark.org.tr

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Monomer) based on DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C-COOH | ~1.48 Å |

| C=O | ~1.22 Å | |

| C-OH | ~1.35 Å | |

| C-NH2 | ~1.39 Å | |

| Bond Angle | O=C-OH | ~123° |

| C-C-NH2 | ~121° | |

| Dihedral Angle | O=C-C=C | ~0° or ~180° |

Note: These are representative values and would need to be confirmed by specific calculations for this compound.

The electronic properties of a molecule are crucial for understanding its reactivity. DFT calculations provide information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net The distribution of HOMO and LUMO orbitals across the molecule can identify the regions most likely to be involved in chemical reactions. For this compound, the HOMO is expected to be localized primarily on the amino group and the benzene (B151609) ring, while the LUMO would likely be centered on the carboxylic acid group.

Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations

| Property | Predicted Value (eV) |

| HOMO Energy | -5.5 to -6.5 |

| LUMO Energy | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These values are estimations based on similar aromatic compounds and can vary with the computational method and solvent model used.

Theoretical vibrational frequency calculations are a valuable tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes and their corresponding frequencies, a theoretical spectrum can be generated. nih.gov Comparing this with the experimental spectrum helps in assigning the observed spectral bands to specific molecular vibrations, such as the stretching and bending of C=O, O-H, N-H, and C-H bonds.

For this compound, DFT calculations would predict the frequencies of characteristic vibrations. For instance, the O-H stretching frequency of the carboxylic acid group is sensitive to hydrogen bonding and would be expected to show a significant shift in the dimeric form compared to the monomer. nih.gov The calculated frequencies are often scaled by a factor to improve agreement with experimental data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule. dergipark.org.tr The Gauge-Including Atomic Orbital (GIAO) method, implemented within DFT, is commonly used for this purpose. dergipark.org.tr

Predicted NMR spectra can aid in the assignment of experimental signals and can be particularly useful for distinguishing between different isomers or conformers. For this compound, calculations would provide predicted chemical shifts for the protons and carbons of the aromatic ring, the methyl groups, the amino group, and the carboxylic acid group. These predictions are typically compared to experimental spectra recorded in a solvent, and computational models can include solvent effects to improve accuracy. nih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for studying static properties of molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms vary with time.

For this compound, MD simulations can be used to explore its conformational landscape in different environments, such as in a vacuum or in a solvent. mdpi.com This can reveal the preferred conformations, the barriers to rotation around single bonds, and the dynamics of intramolecular hydrogen bonding. MD simulations can provide a more comprehensive understanding of the molecule's flexibility compared to static DFT calculations. mdpi.com

Potential Energy Surface Mapping for Tautomerism and Proton Transfer

Potential Energy Surface (PES) mapping is a computational technique used to study the energy of a molecule as a function of its geometry. This is particularly useful for investigating chemical reactions and dynamic processes like tautomerism and proton transfer.

For this compound, several interesting processes could be studied using PES mapping. One is the potential for proton transfer from the carboxylic acid group to the amino group to form a zwitterion. A PES map could elucidate the energy barrier for this process. Another area of interest is the rotational barriers around the C-COOH and C-NH₂ bonds. By systematically changing the dihedral angles and calculating the energy at each step, a PES can be constructed to identify the most stable conformations and the transition states that separate them. Studies on related molecules like 2-amino-3-methylbenzoic acid have utilized PES graphics to understand proton transfer and torsional tautomerism. dergipark.org.tr

Aromaticity Analysis (e.g., HOMA Index)

The aromaticity of this compound is a key determinant of its chemical properties and reactivity. Aromaticity is a concept used to describe the increased stability of cyclic, planar molecules with a continuous system of delocalized π-electrons. One of the most effective quantitative measures for assessing the degree of aromaticity is the Harmonic Oscillator Model of Aromaticity (HOMA) index.

The HOMA index is a geometry-based descriptor that evaluates the deviation of bond lengths within a ring from an optimal value assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, like benzene, while values closer to 0 suggest a non-aromatic or anti-aromatic character. The presence of substituents on the benzene ring, such as the amino and two methyl groups in this compound, can influence the electron distribution and, consequently, the aromaticity of the ring.

To provide a comparative context, theoretical calculations on related molecules can be considered. For example, DFT calculations have been used to determine the acidity and aromaticity of various organic acids. Although a direct HOMA value for this compound is not published, the principles from these studies can be applied to understand its behavior.

| Compound/System | Typical Aromaticity Index and Method | General Findings |

| Substituted Benzenes | HOMA, NICS (Nucleus-Independent Chemical Shift) via DFT | Substituents generally decrease aromaticity by distorting ring geometry. researchgate.net |

| Fluorene-based Acids | HOMA, NICS via DFT/B3LYP | π-conjugation extension can stabilize anions and affect aromaticity. researchgate.net |

| Ortho-substituted Benzoic Acids | HOMA, DFT | Intramolecular interactions between ortho substituents and the carboxylic group influence structure and aromaticity. |

It is important to note that the HOMA index is just one of several descriptors for aromaticity. A comprehensive analysis would often involve other metrics such as NICS (Nucleus-Independent Chemical Shift) and analysis of the magnetic properties of the ring, which are beyond the scope of this section.

Intermolecular Interaction Studies and Crystal Packing Analysis

The solid-state structure of this compound is governed by a network of intermolecular interactions, which dictates the crystal packing and ultimately influences its physical properties such as melting point, solubility, and stability. While a specific crystal structure for this compound is not publicly available in the Cambridge Structural Database, we can infer its likely packing motifs by examining related compounds, particularly other aminobenzoic acid derivatives.

The primary intermolecular interactions expected in the crystal structure of this compound are hydrogen bonds. The molecule possesses both hydrogen bond donors (the amino and carboxylic acid hydroxyl groups) and acceptors (the carboxylic acid carbonyl oxygen and the nitrogen of the amino group). This allows for the formation of robust and directional hydrogen bonds.

In many crystalline structures of aminobenzoic acids, a common and stable supramolecular synthon is the carboxylic acid dimer, where two molecules are linked by a pair of O-H···O hydrogen bonds, forming a characteristic eight-membered ring. ijert.org Additionally, the amino group can participate in N-H···O hydrogen bonds with the carboxylic acid group of neighboring molecules. These interactions can lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks.

The presence of the two methyl groups on the benzene ring will also play a significant role in the crystal packing. These nonpolar groups can engage in weaker C-H···π and van der Waals interactions. Furthermore, the steric bulk of the methyl groups, particularly the one at the 6-position adjacent to the carboxylic acid, may influence the conformation of the carboxylic acid group and potentially hinder the formation of the typical carboxylic acid dimer, leading to alternative hydrogen bonding patterns.

| Interaction Type | Potential Groups Involved in this compound | Commonly Observed Motifs in Related Structures |

| Strong Hydrogen Bonds | Carboxylic Acid (O-H donor, C=O acceptor), Amino Group (N-H donor, N acceptor) | Carboxylic acid dimers, N-H···O chains, N-H···N chains |

| Weak Hydrogen Bonds | Methyl Groups (C-H donors), Aromatic Ring (π acceptor) | C-H···O interactions, C-H···π interactions |

| Other Interactions | Aromatic Rings | π-π stacking |

| Steric Effects | Methyl Groups | Influence on molecular conformation and accessibility of hydrogen bonding sites |

The interplay of these strong and weak interactions, along with the specific steric constraints imposed by the dimethyl substitution pattern, will determine the final, most thermodynamically stable crystal structure of this compound.

Reactivity Mechanisms and Kinetic Investigations of 2 Amino 3,6 Dimethylbenzoic Acid

Mechanistic Pathways of Functional Group Interconversions

The functional groups of 2-Amino-3,6-dimethylbenzoic acid can undergo a variety of interconversions, primarily through reactions characteristic of primary amines and carboxylic acids. These transformations are fundamental in synthesizing new derivatives with tailored properties.

The primary mechanisms for the interconversion of the carboxylic acid and amino groups include:

Esterification: The carboxylic acid group can be converted to an ester through reaction with an alcohol under acidic conditions. The mechanism is a nucleophilic acyl substitution. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. The presence of the bulky methyl group ortho to the carboxylic acid can sterically hinder the approach of the alcohol, potentially requiring more forcing reaction conditions or specific catalysts. researchgate.netimperial.ac.uk

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine, often requiring activation of the carboxylic acid to a more reactive derivative like an acyl chloride or the use of coupling agents. researchgate.netresearchgate.netmdpi.com The direct reaction between a carboxylic acid and an amine is generally slow due to the formation of a stable ammonium (B1175870) carboxylate salt. Catalytic methods using reagents like Nb2O5 have been shown to facilitate the direct amidation of benzoic acid derivatives. researchgate.net The mechanism involves the activation of the carbonyl group by the catalyst, making it more susceptible to nucleophilic attack by the amine. researchgate.net

Diazotization: The amino group can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from a nitrite (B80452) salt and a strong acid) at low temperatures. This diazonium group is an excellent leaving group and can be subsequently replaced by a variety of nucleophiles (e.g., -OH, -CN, halogens) in Sandmeyer or related reactions. The ortho- and meta-methyl groups can influence the stability and reactivity of the resulting diazonium salt.

N-Alkylation and N-Acylation: The amino group can act as a nucleophile and react with alkyl halides (N-alkylation) or acyl chlorides/anhydrides (N-acylation) to form secondary or tertiary amines and amides, respectively. These reactions typically proceed via nucleophilic substitution mechanisms. vanderbilt.edu

The interconversions are often influenced by the electronic effects of the substituents. The amino group is an activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group. The methyl groups are activating and ortho-, para-directing. The combined electronic effects of these groups, along with steric hindrance from the methyl groups, dictate the regioselectivity and rate of these reactions.

Kinetic Studies of Derivatization Reactions

Kinetic studies of the derivatization of this compound are crucial for understanding reaction rates and optimizing synthetic procedures. While specific kinetic data for this exact molecule are scarce, extensive research on related aminobenzoic acids and substituted benzoic acids provides a strong basis for predicting its kinetic behavior. benthamdirect.comresearchgate.netnih.gov

Esterification Kinetics: The esterification of carboxylic acids is a reversible reaction, and its kinetics are influenced by temperature, catalyst concentration, and the molar ratio of reactants. researchgate.netacs.org For substituted benzoic acids, the rate of esterification is sensitive to both electronic and steric effects. Electron-withdrawing groups on the benzene (B151609) ring generally increase the reaction rate by making the carbonyl carbon more electrophilic, while bulky ortho substituents decrease the rate due to steric hindrance. wikipedia.org In the case of this compound, the electron-donating amino group would be expected to decrease the intrinsic reactivity of the carboxylic acid towards esterification compared to unsubstituted benzoic acid. However, under acidic conditions, the amino group will be protonated to an ammonium group (-NH3+), which is strongly electron-withdrawing and would significantly enhance the reaction rate. The steric hindrance from the ortho-methyl group is a major factor that would be expected to slow down the reaction.

Table 1: Representative Kinetic Data for Esterification of Benzoic Acid Derivatives

| Carboxylic Acid | Alcohol | Catalyst | Temperature (°C) | Rate Constant (k) | Reference |

| Acetic Acid | Ethanol (B145695) | Sulfuric Acid | 50-60 | Varies with conditions | researchgate.net |

| Acetic Acid | Isopropyl Alcohol | Ion Exchange Resin | 60-80 | Varies with conditions | acs.org |

| 1-Methoxy-2-Propanol | Acetic Acid | Ion-Exchange Resin | Varies | Varies with conditions | nih.gov |

Amidation Kinetics: The kinetics of amidation reactions are also highly dependent on the reaction conditions, particularly the method of carboxylic acid activation. researchgate.netresearchgate.net For direct amidation reactions, kinetic studies on related systems have shown that the reaction can be catalyzed by Lewis acids. researchgate.net The rate of these reactions is often dependent on the concentration of both the carboxylic acid and the amine. The steric hindrance from the ortho-methyl group in this compound would likely necessitate the use of efficient coupling agents or catalysts to achieve reasonable reaction rates.

Kinetic studies on the derivatization of para-aminobenzoic acid have been used to develop analytical methods for its quantification. benthamdirect.comresearchgate.netresearchgate.net These studies often involve initial rate and fixed-time methods to determine the concentration of the analyte. benthamdirect.comresearchgate.net

Proton Exchange Dynamics

The proton exchange dynamics of this compound involve the transfer of protons from the carboxylic acid group and the amino group to other molecules in the surrounding medium. These dynamics are fundamental to its acid-base chemistry and its interactions in solution.

Studies on benzoic acid and its derivatives have shown that intermolecular proton exchange can occur through a Hydrogen Atom Transfer (HAT) mechanism. researchgate.netnih.govresearchgate.net This process is often facilitated by the formation of a cyclic complex between the acid and a proton acceptor. researchgate.net The rate of proton exchange is influenced by the acidity of the carboxylic acid and the nature of the solvent.

For this compound, both the carboxylic acid proton and the amino group protons can participate in exchange processes. The acidity of the carboxylic acid proton is influenced by the electronic effects of the amino and methyl groups. The amino group, being electron-donating, would decrease the acidity of the carboxylic acid compared to benzoic acid itself. Conversely, the methyl groups are weakly electron-donating.

In the presence of a base, the carboxylic acid proton will be the first to be removed. In the presence of a strong acid, the amino group will be protonated. The dynamics of these proton exchange processes can be studied using techniques like NMR and dynamic EPR spectroscopy. Theoretical studies using Density Functional Theory (DFT) can also provide insights into the reaction pathways and activation barriers for proton transfer. researchgate.net

Torsional Tautomerism Mechanisms

Tautomerism involves the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. For this compound, while keto-enol tautomerism is not a primary consideration for the aromatic ring itself, rotational isomerism and the potential for intramolecular proton transfer can be considered.

The primary form of tautomerism to consider would be the zwitterionic form, where the proton from the carboxylic acid is transferred to the amino group, resulting in a carboxylate anion and an ammonium cation within the same molecule.

Figure 1: Zwitterionic Tautomerism of this compound

The equilibrium between the neutral and zwitterionic forms is highly dependent on the solvent polarity and pH. In polar, protic solvents, the zwitterionic form is often more stable due to favorable solvation of the charged groups. In the gas phase or in nonpolar solvents, the neutral form is generally favored.

The rotation around the C-N and C-COOH bonds can lead to different conformers. The presence of the ortho-methyl group introduces significant steric hindrance, which will influence the preferred conformations and may create a substantial energy barrier for rotation around these bonds. This steric clash could potentially influence the equilibrium between the neutral and zwitterionic forms by affecting the planarity and intramolecular interactions.

Mechanisms of Metal-Ligand Coordination and Complex Stability

This compound can act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the amino group and one of the oxygen atoms of the carboxylate group to form a stable five-membered chelate ring. wikipedia.orggrafiati.com The formation of this chelate ring significantly enhances the stability of the metal complex compared to coordination with monodentate ligands, an effect known as the chelate effect. wikipedia.org

The stability of metal complexes with this compound will be influenced by several factors:

The nature of the metal ion: Factors such as the charge, ionic radius, and electron configuration of the metal ion play a crucial role. According to the Irving-Williams series, for a given ligand, the stability of complexes with divalent first-row transition metals generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).

The pH of the solution: The pH determines the protonation state of the ligand. Coordination typically occurs after the deprotonation of the carboxylic acid group.

Steric effects: The two methyl groups on the benzene ring can introduce steric hindrance that may affect the geometry and stability of the metal complex. The ortho-methyl group, in particular, can influence the orientation of the coordinating groups and potentially strain the chelate ring.

Systematic studies on the complexes of transition metals with various amino acids and their derivatives have provided a wealth of information on their stability and structure. wikipedia.orggrafiati.comiupac.orgmdpi.com Potentiometric titration is a common experimental technique used to determine the stability constants of these complexes in solution.

Table 2: General Order of Stability Constants for Divalent Transition Metal Complexes

| Metal Ion | General Log K Order |

| Mn(II) | Lowest |

| Fe(II) | |

| Co(II) | |

| Ni(II) | |

| Cu(II) | Highest |

| Zn(II) | Lower than Cu(II) |

This table illustrates the general trend of the Irving-Williams series. Specific stability constants for this compound complexes would need to be determined experimentally.

Applications in Advanced Organic Synthesis and Catalysis

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic positioning of the amino and carboxylic acid groups, ortho to each other, combined with the presence of two methyl groups on the aromatic ring, makes 2-Amino-3,6-dimethylbenzoic acid a sought-after intermediate in the synthesis of intricate molecular architectures. Its utility is particularly evident in the preparation of pharmaceuticals and other biologically active compounds.

While direct examples of its incorporation into blockbuster drugs are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active molecules. For instance, the core structure of this compound is analogous to intermediates used in the synthesis of complex pharmaceutical agents. Patents reveal that closely related 2-amino-3-methylbenzoic acid derivatives are crucial for producing compounds like 2-amino-5-cyano-N,3-dimethylbenzamide. nih.govgoogle.com This suggests the potential of this compound to serve as a starting material for a variety of substituted benzamides with potential therapeutic applications. The synthesis of 2-amino-3-methyl-5-chlorobenzoic acid from 2-amino-3-methylbenzoic acid further highlights the utility of this class of compounds as intermediates for halogenated aromatics. researchgate.net

The presence of both a nucleophilic amino group and a carboxylic acid allows for a range of chemical transformations, making it a versatile scaffold for building molecular complexity.

Building Block for Novel Heterocyclic Systems

The inherent reactivity of the amino and carboxylic acid functionalities in this compound makes it an ideal precursor for the construction of novel heterocyclic systems through cyclocondensation reactions. These reactions, often involving bifunctional reagents, lead to the formation of fused ring systems with diverse biological activities.

One of the most prominent applications of anthranilic acid derivatives is in the synthesis of quinazolinones, a class of heterocyclic compounds with a broad spectrum of pharmacological properties. The reaction of this compound with appropriate reagents can lead to the formation of substituted quinazolinones. Although specific examples with this exact molecule are not prevalent in literature, the general synthesis of quinazolinone-amino acid hybrids demonstrates the feasibility of such transformations. google.com

Furthermore, the synthesis of benzothiazole (B30560) derivatives, another important class of heterocyclic compounds, often utilizes aminobenzoic acid precursors. nih.gov The reaction of this compound with a suitable sulfur source could potentially yield novel substituted benzothiazoles. The general principle of cyclocondensation of amino acids with dicarbonyl compounds further expands the scope of accessible heterocyclic structures.

The following table illustrates potential heterocyclic systems that could be synthesized from this compound:

| Heterocyclic System | Potential Reagents |

| Quinazolinones | Amides, Formic Acid, etc. |

| Benzothiazoles | Thiocyanates, Sulfur reagents |

| Benzoxazinones | Acid chlorides, Anhydrides |

Precursor for Advanced Aromatic Compounds

Beyond its use in forming heterocyclic rings, this compound serves as a valuable precursor for the synthesis of a variety of advanced aromatic compounds with tailored functionalities. The amino and carboxylic acid groups can be chemically modified or replaced to introduce new substituents onto the dimethylated benzene (B151609) ring.

For example, the amino group can be converted into a variety of other functional groups through diazotization reactions, opening up a wide range of synthetic possibilities. The resulting diazonium salt can be subjected to Sandmeyer or other related reactions to introduce halides, cyano groups, or hydroxyl groups.

Moreover, the carboxylic acid group can be transformed into esters, amides, or other derivatives, further expanding the diversity of accessible aromatic compounds. As indicated in patent literature for related compounds, the synthesis of 2-amino-5-cyano-N,3-dimethylbenzamide from a 2-amino-3-methylbenzoic acid derivative showcases a pathway for introducing cyano and amide functionalities. nih.govgoogle.com Similarly, the preparation of 2-amino-3-methyl-5-chlorobenzoic acid demonstrates the introduction of a halogen atom. researchgate.net These examples underscore the potential of this compound as a starting material for polysubstituted aromatic compounds.

Ligand Design for Organocatalysis and Metal-Catalyzed Reactions

In recent years, amino acids have gained significant attention as versatile and readily available chiral ligands for a variety of catalytic transformations, including organocatalysis and metal-catalyzed reactions. The bifunctional nature of this compound, possessing both a Lewis basic amino group and a Brønsted acidic carboxylic acid, makes it an attractive candidate for ligand design.

While specific applications of this compound as a ligand are not widely reported, the general principles of using amino acids in catalysis are well-established. In organocatalysis, the amino acid moiety can participate in hydrogen bonding interactions, influencing the stereochemical outcome of a reaction. Chiral aldehydes derived from amino acids have been shown to be effective catalysts in asymmetric transformations. nih.gov

In metal-catalyzed reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, amino acid-derived ligands have demonstrated the ability to stabilize the metal center and promote efficient catalysis. rsc.org Although no direct examples with this compound are available, its structure suggests it could be modified to create novel ligands. For instance, the carboxylic acid could be esterified and the amino group could be functionalized to create bidentate ligands for various transition metals. The steric bulk provided by the two methyl groups could also influence the selectivity of the catalytic reaction.

The potential of amino acid-derived ligands is highlighted by the use of aspartic acid-derived phenyl esters in palladium-catalyzed Suzuki-Miyaura reactions. google.com This demonstrates the feasibility of employing modified amino acids as ligands in important carbon-carbon bond-forming reactions.

Applications in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic step to form a complex product, are highly valued in organic synthesis for their efficiency and atom economy. The functional groups present in this compound make it a potential candidate for participation in various MCRs.

For example, the Biginelli reaction, a well-known three-component reaction for the synthesis of dihydropyrimidinones, typically involves an aldehyde, a β-ketoester, and urea. researchgate.net While not a direct component, a derivative of this compound could potentially be designed to participate in Biginelli-like reactions to create novel heterocyclic scaffolds.

Similarly, the Ugi and Passerini reactions are powerful MCRs that utilize an isocyanide, a carbonyl compound, a carboxylic acid, and an amine (for the Ugi reaction). rsc.org The carboxylic acid and amino functionalities of this compound make it a prime candidate for the Ugi reaction. By reacting it with an isocyanide, a carbonyl compound, and an external amine, it would be possible to generate complex peptide-like structures in a single step.

Although specific examples of this compound in these MCRs are not documented in the literature, its structural features strongly suggest its potential as a valuable component in the discovery of new chemical entities through combinatorial approaches.

Biological and Pharmaceutical Research Applications

Antimicrobial Activity Investigations

The potential of a compound to combat microbial growth is a cornerstone of infectious disease research. Typically, this involves assessing its effectiveness against a panel of bacteria and fungi.

Antibacterial Efficacy Studies

To determine the antibacterial potential of a compound like 2-Amino-3,6-dimethylbenzoic acid, researchers would typically employ methods such as broth microdilution or agar (B569324) well diffusion assays. These studies would quantify the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against a range of clinically relevant Gram-positive and Gram-negative bacteria. At present, there are no available studies or data tables reporting the MIC or MBC values of this compound against any bacterial strains.

Antifungal Efficacy Studies

Similarly, the antifungal properties of a compound are evaluated by testing it against various fungal pathogens. Standard assays would determine the MIC and minimum fungicidal concentration (MFC) for yeasts and molds. Literature searches have not uncovered any studies that have investigated or reported on the antifungal efficacy of this compound. While research exists on the antifungal properties of other benzoic acid derivatives, these findings cannot be extrapolated to this compound without direct experimental evidence.

Antioxidant Properties and Radical Scavenging Assays (e.g., DPPH, ABTS)

Antioxidant capacity is a crucial parameter in the study of compounds that may mitigate oxidative stress-related diseases. Common in vitro assays to measure this property include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals. There is currently no published data from DPPH, ABTS, or any other antioxidant assays for this compound. Therefore, its potential as an antioxidant remains uncharacterized.

Enzyme Inhibition and Modulation Studies

The ability of a compound to inhibit or modulate the activity of specific enzymes is a key focus in drug discovery, targeting pathways involved in various diseases.

Investigation of Specific Enzymatic Pathways

Research in this area would involve screening this compound against a variety of enzymes to identify potential targets. For example, studies on other amino-benzoic acid derivatives have explored their roles as inhibitors of enzymes like protein-tyrosine phosphatases. However, no such enzymatic screening or pathway investigation has been reported for this compound.

Structure-Activity Relationship (SAR) for Enzyme Targets

Once an enzyme target is identified, structure-activity relationship (SAR) studies are conducted to understand how the chemical structure of a compound and its analogs relates to their biological activity. This involves synthesizing and testing a series of related compounds to determine which structural features are critical for enzyme inhibition. As no enzyme targets for this compound have been identified, no SAR studies have been performed.

Interactions with Biological Macromolecules (e.g., Protein Binding, DNA Intercalation)

No specific studies detailing the binding of this compound to proteins or its potential to intercalate with DNA have been found. While the principles of how substituted benzoic acids may interact with proteins like serum albumin are understood, no experimental data for this particular compound is available. nih.gov The interaction of amino acids and their derivatives with DNA is a broad field of study, but specific investigations into this compound's mode of binding, such as groove binding or intercalation, have not been reported. nih.gov

Molecular Docking and Computational Drug Design Studies

The application of computational methods to predict the biological activity of this compound has not been documented in published research.

Ligand-Protein Interaction Profiling

There are no available molecular docking studies that profile the specific interactions of this compound with any protein targets. Such studies are crucial for identifying potential hydrogen bonds, hydrophobic interactions, and other binding forces that would govern its pharmacological effect. While research on other aminobenzoic acid derivatives exists, these findings cannot be directly extrapolated to this compound due to the unique influence of its specific substitution pattern on its electronic and steric properties. researchgate.netnih.gov

Virtual Screening for Therapeutic Targets

No virtual screening campaigns that have included this compound to identify potential therapeutic targets have been reported. This initial step in drug discovery, which involves computationally screening large libraries of compounds against biological targets, has not been undertaken or at least not published for this specific molecule.

General Cell-Based Assays for Biological Response Assessment

There is a lack of published data from cell-based assays to assess the biological response to this compound. Studies on its cytotoxicity, anti-proliferative effects, or any other cellular activity are not available. Research on the biological evaluation of other, structurally distinct, aminobenzoic acid derivatives has been published, but this does not provide specific information about the compound . nih.govnih.govscielo.brrsc.org

Material Science Research Applications

Monomer and Building Block for Polymer Synthesis

The bifunctional nature of 2-Amino-3,6-dimethylbenzoic acid, possessing both a nucleophilic amino group and an electrophilic carboxylic acid group, makes it an ideal candidate as a monomer for step-growth polymerization. Specifically, it can undergo polycondensation reactions to form polyamides, a class of polymers known for their excellent thermal stability and mechanical strength.

In a typical polycondensation reaction, the amino group of one monomer molecule reacts with the carboxylic acid group of another, forming an amide bond and eliminating a molecule of water. This process, repeated thousands of times, leads to the formation of long-chain polyamide polymers. The methyl groups on the benzene (B151609) ring of this compound are expected to influence the properties of the resulting polymer by increasing its solubility in organic solvents and affecting its chain packing and morphology.

While specific studies on the polymerization of this compound are emerging, research on similar amino acid-based polymers provides a strong indication of its potential. For instance, the synthesis of polyamide oligomers from monomers like 14-amino-3,6,9,12-tetraoxatetradecanoic acid has demonstrated the feasibility of creating well-defined, functional polymers from amino acid building blocks nih.gov. These polymers are often explored for biomedical applications nih.gov. The principles of chain-growth condensation polymerization can be applied to control the molecular weight and polydispersity of polymers derived from functionalized monomers, including those similar to this compound researchgate.net. The development of such polymers opens avenues for creating new materials with tailored properties for a range of applications.

| Potential Polymer Type | Monomer | Key Polymer Feature | Relevant Research Principle |

| Polyamide | This compound | Thermal stability, specific solubility | Step-growth polycondensation researchgate.net |

| Copolyamide | This compound + other diamines/diacids | Tunable properties | Copolymerization of long-chain diacids rsc.org |

| Functional Poly(amino acid) | This compound | Biocompatibility, stimuli-responsive behavior | Synthesis of polymers from amino acid derivatives researchgate.netrsc.org |

Ligand in the Development of Functional Metal-Organic Frameworks (MOFs) and Coordination Polymers

The carboxylic acid and amino groups of this compound enable it to act as an effective organic ligand, bridging metal ions to form highly ordered, crystalline structures known as metal-organic frameworks (MOFs) or coordination polymers. The precise arrangement of metal clusters and organic linkers in these materials creates a porous structure with an exceptionally high surface area, which can be tailored for specific applications.

The amino group present on the linker can serve multiple roles: it can act as a coordination site for metal ions, a site for post-synthetic modification, or a functional group that imparts specific chemical properties to the pores of the MOF. Research on coordination polymers has shown that amino acid ligands are excellent candidates for constructing chiral frameworks and networks with interesting properties like luminescence hhu.dehw.ac.uk.

Design of Porous Materials for Gas Storage and Separation

The tunable pore size and high surface area of MOFs make them promising materials for gas storage and separation. The incorporation of functional groups, such as the amino group in this compound, within the MOF structure can significantly enhance its affinity for specific gas molecules like carbon dioxide (CO2). The amino groups act as "molecular traps," selectively binding to CO2 through favorable interactions, thereby improving the material's capacity and selectivity for CO2 capture from gas mixtures. The strategic placement of these functional groups within the porous framework is a key aspect of designing next-generation materials for carbon capture and other gas separation technologies.

Catalytic Applications of MOF-Based Materials